molecular formula C18H26N2O2 B1521051 tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1129411-47-7

tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B1521051
M. Wt: 302.4 g/mol
InChI Key: CCOCQKUETGPYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spirocyclic oxindole compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .


Synthesis Analysis

An efficient, scalable synthesis approach towards this spirocyclic oxindole analogue has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .


Molecular Structure Analysis

The molecular structure of this compound is based on the spiro[indoline-3,4’-piperidine] scaffold . Due to their structure, these compounds interact with a wide range of receptors .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including dianion alkylation, cyclization, and demethylation . These reactions are key to the formation of the spirocyclic structure of the compound .

Scientific Research Applications

Selective and Efficacious c-Met/ALK Inhibitors

A novel series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, demonstrating potent and selective inhibition of c-Met/ALK dual inhibitors. These compounds showed significant tumor growth inhibition in human gastric carcinoma xenograft models, highlighting their potential as therapeutic agents in cancer treatment (Jingrong Li et al., 2013).

Efficient Synthesis Approach

An efficient and scalable synthesis route towards spirocyclic oxindole analogues has been developed. This approach includes key steps such as dianion alkylation and cyclization, showcasing the compound's utility in streamlining the preparation of complex molecular architectures for potential pharmacological applications (Dawei Teng et al., 2006).

Convenient Synthetic Route

A convenient synthetic route for the spiro[indole-3,4′-piperidin]-2-one system has been outlined, starting from basic chemical precursors. This synthesis demonstrates the accessibility of spirocyclic compounds for further chemical manipulation and study, indicating the versatility of tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate in synthetic organic chemistry (R. Freund & W. Mederski, 2000).

Antidepressant Activity

A study on 1-arylspiro[indoline-3,4'-piperidine]s revealed marked antidepressant activity, suggesting the potential of derivatives of tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate in the development of new antidepressant drugs. The findings underscore the importance of structural modifications to enhance biological activity (H. Ong et al., 1983).

Future Directions

Spirocyclic indoline compounds have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry . The development of efficient methods to prepare these compounds, as well as further investigation into their biological activities, represents an active research field .

properties

IUPAC Name

tert-butyl 5-methylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-5-6-15-14(11-13)18(12-19-15)7-9-20(10-8-18)16(21)22-17(2,3)4/h5-6,11,19H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOCQKUETGPYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678302
Record name tert-Butyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS RN

1129411-47-7
Record name tert-Butyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.